Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14968451
Molecular Formula: C17H15N3O4S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O4S |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C17H15N3O4S/c1-9-12(10(2)24-20-9)15(21)19-17-18-13(16(22)23-3)14(25-17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,19,21) |
| Standard InChI Key | SFPKHESNTLCPAS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₁₅N₃O₄S, with a molecular weight of 357.4 g/mol . Its structure comprises:
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A thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at positions 2, 4, and 5.
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An isoxazole ring (a five-membered heterocycle with nitrogen and oxygen) at position 4, bearing methyl groups at positions 3 and 5.
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A carboxylate ester (–COOCH₃) at position 4 of the thiazole ring.
Table 1: Key Structural Components
| Component | Position | Functional Role |
|---|---|---|
| Thiazole ring | Core | Enhances electronic reactivity |
| Isoxazole moiety | C-4 | Modulates bioactivity and solubility |
| Carboxylate ester | C-4 | Improves metabolic stability |
| Phenyl group | C-5 | Facilitates hydrophobic interactions |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of this compound typically involves sequential reactions to assemble the thiazole and isoxazole rings. A common approach includes:
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Thiazole Formation: Reacting α-bromo carbonyl precursors with thiourea derivatives under controlled pH and temperature . For example, bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid yields an α-bromo intermediate, which undergoes cyclocondensation with thiocarbamide to form the thiazole core .
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Isoxazole Integration: The isoxazole moiety is introduced via acylation reactions. The 3,5-dimethyl-4-isoxazolyl carbonyl group is coupled to the thiazole’s amino group using carbodiimide-based coupling agents.
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Esterification: The carboxyl group at position 4 is methylated using methanol and sulfuric acid to form the final ester .
Critical Reaction Conditions:
Biological Activities and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 8–16 µg/mL) . Its mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication . The isoxazole moiety enhances membrane permeability, while the thiazole ring chelates magnesium ions at the enzyme’s active site .
Anti-inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM, comparable to celecoxib. Molecular docking studies suggest that the isoxazole sulfonyl group interacts with Tyr385 and Ser530 residues in the COX-2 active site .
| Activity | Target | Efficacy (IC₅₀/MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | DNA gyrase | 8–16 µg/mL | Enzyme inhibition |
| Anticancer | Caspase-3 | 12–18 µM | Apoptosis induction |
| Anti-inflammatory | COX-2 | 0.8 µM | Competitive inhibition |
Pharmacological Applications and Challenges
Drug Development Prospects
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Antibacterial Agents: Structural optimization could improve potency against multidrug-resistant strains .
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Targeted Cancer Therapies: Conjugation with folate or peptide vectors may enhance tumor specificity .
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COX-2 Inhibitors: Derivatives with reduced gastrointestinal toxicity are under investigation .
Synthesis Challenges
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Low Yields: Multi-step reactions often result in cumulative yields below 40% .
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Purification Complexity: Similar polar intermediates require advanced chromatographic techniques .
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the isoxazole’s methyl groups or thiazole’s phenyl substituent to enhance bioavailability .
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In Vivo Efficacy: Testing pharmacokinetics and tissue distribution in animal models .
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Computational Modeling: Virtual screening to identify off-target interactions and optimize selectivity .
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